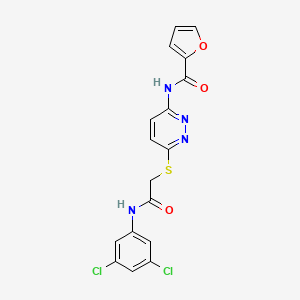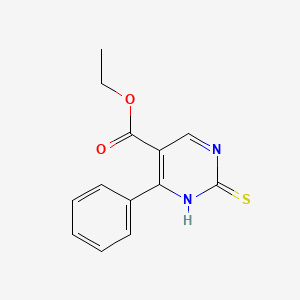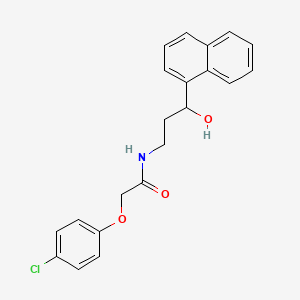![molecular formula C20H19Cl2N3O3S2 B3018200 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide CAS No. 313661-80-2](/img/structure/B3018200.png)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide" is a chemically synthesized molecule that likely contains a thiazole ring, a benzamide group, and a sulfamoyl moiety. These structural features are common in compounds with potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. The presence of dichlorophenyl and diethylsulfamoyl groups suggests that the compound could interact with various biological targets through multiple non-covalent interactions.
Synthesis Analysis
The synthesis of related thiazole and benzamide derivatives typically involves condensation reactions, as seen in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS), which was prepared by reacting 4-chlorobenzenesulphonyl chloride with 2-aminobenzothiazole . Similarly, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, indicating that the synthesis of such compounds can be facilitated by modern techniques to improve efficiency .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized by spectroscopic methods such as UV-Vis, IR, NMR, and mass spectrometry . These techniques help confirm the presence of specific functional groups and the overall molecular architecture. For instance, the crystal structure of related compounds has revealed the importance of non-covalent interactions, such as hydrogen bonding and π-π interactions, in stabilizing the molecular conformation .
Chemical Reactions Analysis
Thiazole and benzamide derivatives can undergo various chemical reactions, including coordination with metal ions to form complexes . The reactivity of such compounds is influenced by the substituents on the phenyl ring and the nature of the functional groups attached to the thiazole ring. The presence of electron-donating or electron-withdrawing groups can significantly affect the antimicrobial and antifungal activities of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and benzamide derivatives, such as solubility, melting point, and molar conductance, are crucial for their potential application as pharmaceutical agents. These properties are determined by the compound's molecular structure and the nature of its substituents. For example, the gelation behavior of some N-(thiazol-2-yl) benzamide derivatives has been linked to the presence of methyl functionality and the role of S=O interactions . The antimicrobial activity of these compounds is also influenced by the presence of substituents that can donate or withdraw electrons .
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Electrophysiological Activity
Research has explored the synthesis and cardiac electrophysiological activities of compounds, including N-substituted imidazolylbenzamides, showcasing their potential in cardiac arrhythmia treatment. These compounds have demonstrated comparable potency to known selective class III agents in vitro and in vivo, indicating their value in cardiac health research (Morgan et al., 1990).
Anticancer Properties
A series of N-substituted benzamide derivatives have been synthesized and evaluated for their anticancer activities across various cancer cell lines. These studies highlight the compound's potential in cancer treatment, with some derivatives showing superior activity to reference drugs (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activity
Thiazole derivatives, including those related to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide, have been synthesized and confirmed for their antimicrobial activities. Research indicates significant antimicrobial and antifungal properties, with specific derivatives showing enhanced activities based on substituent variations (Chawla, 2016).
Corrosion Inhibition
In the context of industrial applications, thiazole derivatives have been investigated for their effectiveness as corrosion inhibitors for steel in acidic environments. This research provides insights into the compound's utility beyond biomedical applications, demonstrating its versatility and potential in material science (Yadav et al., 2015).
Molecular Interaction and Synthesis Techniques
Molecular Interaction Studies
Investigations into the antagonist interactions of related compounds with the CB1 cannabinoid receptor offer insights into molecular design and pharmacological action, contributing to the broader understanding of receptor-ligand interactions and potential therapeutic applications (Shim et al., 2002).
Advanced Synthesis Techniques
The development of novel synthesis methods for benzamide derivatives, including those employing microwave-assisted techniques, highlights the ongoing innovation in chemical synthesis. Such studies are crucial for optimizing production methods and improving the accessibility of these compounds for further research and development (Tiwari et al., 2017).
Mécanisme D'action
The mechanism of action of thiazole compounds can vary widely depending on their structure and the biological system they interact with. Thiazole compounds have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Orientations Futures
Thiazole compounds continue to be an area of active research due to their wide range of biological activities. Researchers are synthesizing new thiazole derivatives and evaluating their biological activities . This ongoing research could lead to the development of new drugs with improved efficacy and fewer side effects.
Propriétés
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3S2/c1-3-25(4-2)30(27,28)15-8-5-13(6-9-15)19(26)24-20-23-18(12-29-20)14-7-10-16(21)17(22)11-14/h5-12H,3-4H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQNXFNTHQHSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3018120.png)


![N-(3-chloro-4-fluorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3018126.png)
![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3018129.png)



![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3018136.png)
![methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate](/img/structure/B3018137.png)
![1-[(2,3,4,5,6-Pentafluorophenyl)methyl]pyrazole-3-ylamine](/img/structure/B3018138.png)
